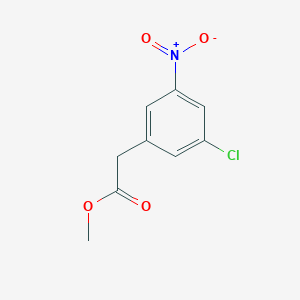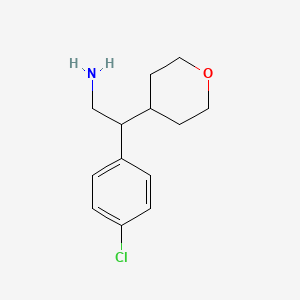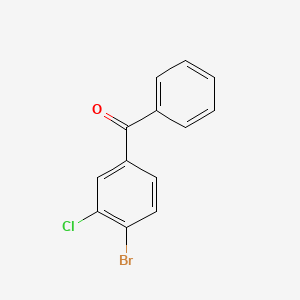
methyl 3-chloro-5-nitrophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-chloro-5-nitrophenylacetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a phenyl ring attached to an acetic acid methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5-nitrophenylacetate typically involves the esterification of (3-Chloro-5-nitro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: (3-Amino-5-nitro-phenyl)-acetic acid methyl ester.
Hydrolysis: (3-Chloro-5-nitro-phenyl)-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-5-nitro-phenyl)-acetic acid: Similar structure but lacks the ester group.
(3-Amino-5-nitro-phenyl)-acetic acid methyl ester: Similar structure but with an amino group instead of a chloro group.
Uniqueness
methyl 3-chloro-5-nitrophenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
385432-72-4 |
|---|---|
Molekularformel |
C9H8ClNO4 |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
methyl 2-(3-chloro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
FJZMKLUNGIKFGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)

![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)











